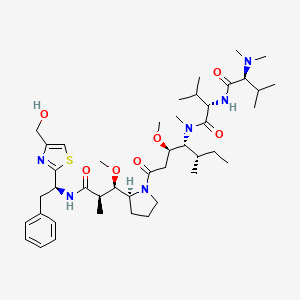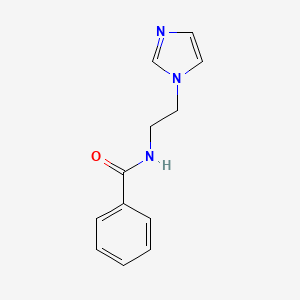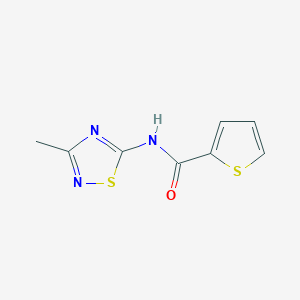
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide: is a heterocyclic compound that combines the structural features of thiophene and thiadiazole These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide has shown promise in various biological assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the materials science field, the compound’s unique electronic properties are explored for applications in organic electronics and as a component in conductive polymers .
Mécanisme D'action
The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide depends on its specific application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms. For anticancer activity, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1,3,4-thiadiazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Widely used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Uniqueness: N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide stands out due to its combined structural features of thiophene and thiadiazole, which may confer unique electronic properties and biological activities not observed in compounds containing only one of these moieties .
Propriétés
Formule moléculaire |
C8H7N3OS2 |
|---|---|
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
N-(3-methyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS2/c1-5-9-8(14-11-5)10-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,10,11,12) |
Clé InChI |
OKQYABIZUYOZKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


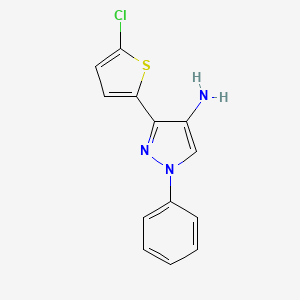
![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)
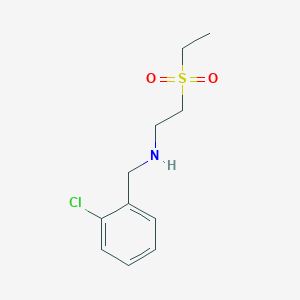
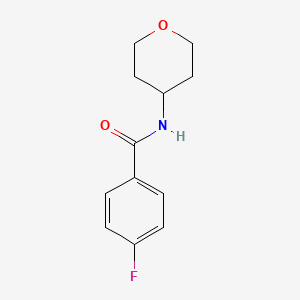
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

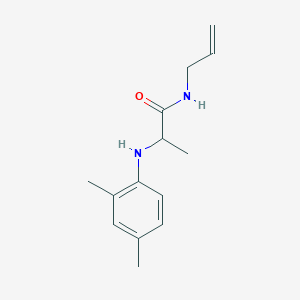
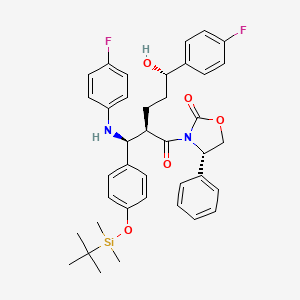
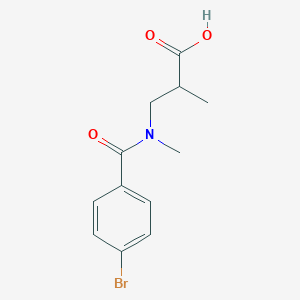

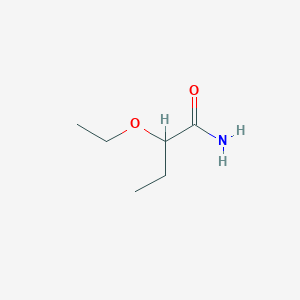
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
